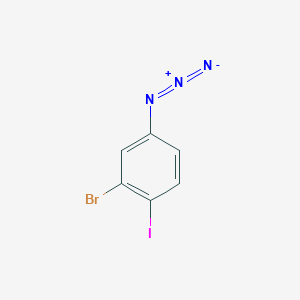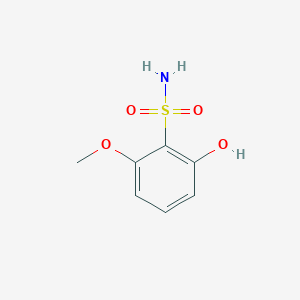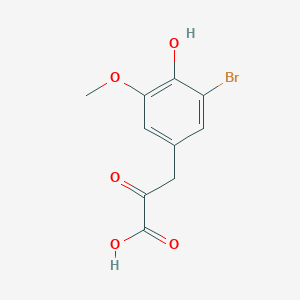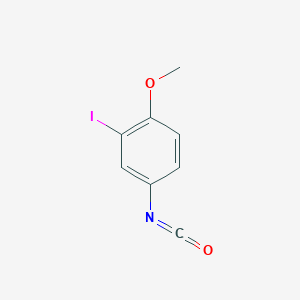
2-Iodo-4-isocyanato-1-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-4-isocyanato-1-methoxybenzene is an aromatic compound with the molecular formula C8H6INO2 It is characterized by the presence of an iodine atom, an isocyanate group, and a methoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-4-isocyanato-1-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 4-isocyanato-1-methoxybenzene using iodine and a suitable oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at a controlled temperature to ensure selective iodination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The choice of reagents and solvents would be influenced by cost, availability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-4-isocyanato-1-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Addition Reactions: The isocyanate group can react with nucleophiles like alcohols or amines to form urethanes or ureas.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro or nitroso derivatives, and reduction to form amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Addition: Alcohols or amines in the presence of a catalyst like triethylamine or pyridine.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Addition: Formation of urethanes or ureas.
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of amines.
Scientific Research Applications
2-Iodo-4-isocyanato-1-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Potential use in the modification of biomolecules, such as proteins or nucleic acids, through covalent attachment of the isocyanate group.
Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-Iodo-4-isocyanato-1-methoxybenzene involves its reactivity towards nucleophiles. The isocyanate group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts. This reactivity is exploited in various applications, such as the modification of biomolecules or the synthesis of complex organic compounds. The iodine atom can also participate in electrophilic substitution reactions, further expanding the compound’s utility in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
4-Iodoanisole: Similar structure but lacks the isocyanate group.
4-Methoxyphenyl isocyanate: Similar structure but lacks the iodine atom.
2-Iodo-4-nitroanisole: Similar structure but contains a nitro group instead of an isocyanate group.
Uniqueness
2-Iodo-4-isocyanato-1-methoxybenzene is unique due to the presence of both an iodine atom and an isocyanate group on the same benzene ring. This combination of functional groups imparts distinct reactivity and versatility, making it valuable for a wide range of applications in synthetic chemistry and beyond.
Properties
Molecular Formula |
C8H6INO2 |
|---|---|
Molecular Weight |
275.04 g/mol |
IUPAC Name |
2-iodo-4-isocyanato-1-methoxybenzene |
InChI |
InChI=1S/C8H6INO2/c1-12-8-3-2-6(10-5-11)4-7(8)9/h2-4H,1H3 |
InChI Key |
FKPVNSXHZQLCGT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N=C=O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 2-[5-(hydroxymethyl)-1H-1,2,4-triazol-3-yl]morpholine-4-carboxylate](/img/structure/B13508704.png)
![8-Oxa-2,5-diazaspiro[3.5]nonane](/img/structure/B13508712.png)

![rac-(4R,6R)-4-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride](/img/structure/B13508720.png)
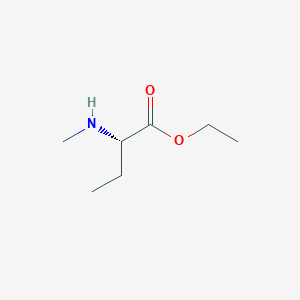
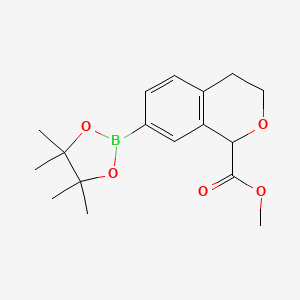
![3-Oxaspiro[5.5]undecan-7-amine hydrochloride](/img/structure/B13508734.png)
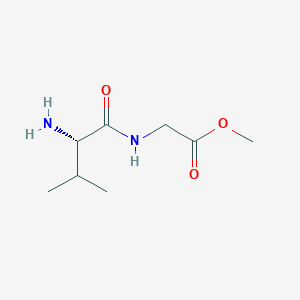
![(3R)-7-bromo-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid](/img/structure/B13508753.png)
![2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-2-cyclopentylaceticacid](/img/structure/B13508756.png)
